molecular formula C24H24N4OS B6566467 N-(4-{[(1Z)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}phenyl)acetamide CAS No. 1322230-73-8

N-(4-{[(1Z)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}phenyl)acetamide

Cat. No. B6566467
CAS RN: 1322230-73-8
M. Wt: 416.5 g/mol
InChI Key: WEFROUNZTZAAPC-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse range of biological activities .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of F0760-2035 have been investigated for their antimicrobial potential. These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results revealed that certain derivatives (such as d1, d2, and d3) exhibited promising antimicrobial activity . Understanding the mechanisms by which these derivatives inhibit microbial growth can inform the development of novel antimicrobial agents.

Anticancer Properties

Cancer remains a significant global health challenge. F0760-2035 derivatives were screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated the most potent activity against breast cancer cells . Further investigations into their mode of action and potential synergies with existing cancer therapies could pave the way for targeted treatments.

Molecular Docking Studies

To gain insights into the binding interactions between F0760-2035 derivatives and specific receptors, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could serve as lead compounds for rational drug design . Understanding their binding modes can guide further optimization and drug development efforts.

Thiazole Nucleus as a Medicinal Scaffold

The thiazole nucleus, a key component of F0760-2035, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Researchers continue to explore the diverse pharmacological effects of thiazole-containing compounds, making them an interesting scaffold for drug discovery.

Overcoming Antimicrobial Resistance

Given the rising antimicrobial resistance, novel agents are urgently needed. F0760-2035 derivatives may offer alternative mechanisms of action against microbial pathogens. Investigating their impact on bacterial lipid biosynthesis and other cellular processes could contribute to combating drug-resistant infections .

Multidisciplinary Approaches in Cancer Treatment

The study of F0760-2035 exemplifies the multidisciplinary approach to cancer treatment. By integrating chemistry, biology, and computational modeling, researchers aim to address the challenges posed by malignancy. Focusing on compounds like F0760-2035 allows us to explore new avenues for cancer therapy .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazoles are known to have antimicrobial and anticancer activities, so it’s possible that this compound could interact with enzymes or receptors related to these biological processes .

Future Directions

The study of thiazole derivatives is a promising area of research due to their diverse biological activities. Future research could involve synthesizing various derivatives of this compound and testing their biological activities .

properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16(2)12-18-4-6-19(7-5-18)23-15-30-24(28-23)20(13-25)14-26-21-8-10-22(11-9-21)27-17(3)29/h4-11,14-16,26H,12H2,1-3H3,(H,27,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFROUNZTZAAPC-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.